
3-ethoxy-1-(p-tolyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-1-(p-tolyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-1-(p-tolyl)-1H-pyrrole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of certain tumor cells and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethoxy-1-(p-tolyl)-1H-pyrrole in lab experiments is its potential as a drug candidate. This compound has been shown to possess anti-inflammatory, antitumor, and antifungal properties, which makes it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several future directions for research on 3-ethoxy-1-(p-tolyl)-1H-pyrrole. One direction is to investigate its potential as a drug candidate. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. It would be interesting to explore its effects on other pro-inflammatory cytokines and to determine its potential as a treatment for inflammatory diseases. Additionally, it would be interesting to investigate its potential as an antifungal agent and to determine its efficacy against a broader range of fungi.
Métodos De Síntesis
The synthesis of 3-ethoxy-1-(p-tolyl)-1H-pyrrole involves the reaction of p-toluidine with ethyl acetoacetate in the presence of a catalyst. This reaction leads to the formation of this compound. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-ethoxy-1-(p-tolyl)-1H-pyrrole has potential applications in scientific research. It has been reported to possess anti-inflammatory, antitumor, and antifungal properties. This compound has also been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.
Propiedades
Número CAS |
141694-13-5 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-ethoxy-1-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-8-9-14(10-13)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
Clave InChI |
BJLJIHPNYOENOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
SMILES canónico |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
Sinónimos |
1H-Pyrrole,3-ethoxy-1-(4-methylphenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



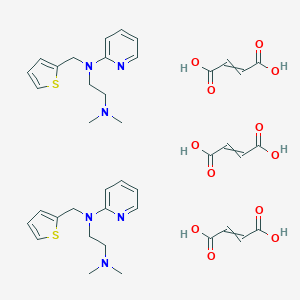

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
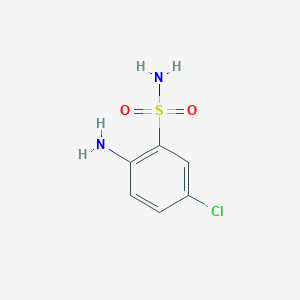

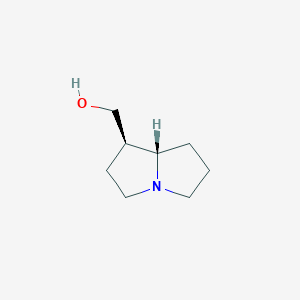
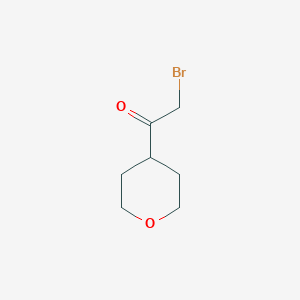
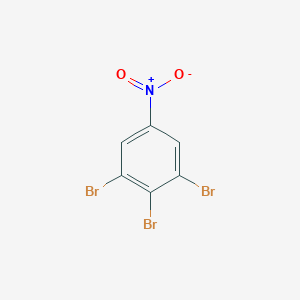
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)

